molecular formula C16H32O3 B3050022 10-Hydroxyhexadecanoic acid CAS No. 23048-75-1

10-Hydroxyhexadecanoic acid

Cat. No.: B3050022
CAS No.: 23048-75-1
M. Wt: 272.42 g/mol
InChI Key: QUFMVAWAOYDYFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the 10th carbon position.

Industrial Production Methods

Industrial production of this compound often involves the extraction of hydroxy fatty acids from natural sources, such as plant cuticles or animal fats. For example, the hydroxy fatty acid fraction can be obtained by ethanolic alkaline hydrolysis of cuticle from industrial tomato . This method yields a mixture of hydroxy fatty acids, which can be further purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: 10-Ketohexadecanoic acid or 10-Carboxyhexadecanoic acid.

    Reduction: 10-Hydroxyhexadecanol.

    Substitution: 10-Halohexadecanoic acid.

Scientific Research Applications

10-Hydroxyhexadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxyhexadecanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been reported to prevent the lipopolysaccharide-induced NO production in murine macrophages .

Comparison with Similar Compounds

10-Hydroxyhexadecanoic acid can be compared with other hydroxy fatty acids, such as:

The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

10-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFMVAWAOYDYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574511
Record name 10-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23048-75-1
Record name 10-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23048-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Hydroxypalmitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023048751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-HYDROXYPALMITIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517PLX6392
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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